molecular formula C8H13NO2 B164565 (R)-1-Cyano-2,2-dimethyl-1-propyl acetate CAS No. 126567-38-2

(R)-1-Cyano-2,2-dimethyl-1-propyl acetate

Cat. No.: B164565
CAS No.: 126567-38-2
M. Wt: 155.19 g/mol
InChI Key: GMXVZILJXCSLTG-ZETCQYMHSA-N
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Description

(R)-1-Cyano-2,2-dimethyl-1-propyl acetate (CAS: 126567-38-2) is a chiral nitrile-containing ester with the molecular formula C₈H₁₃NO₂ and a molar mass of 155.19 g/mol . Its structure features a stereogenic center at the R-configuration, a cyano group (-CN), and an acetoxy (-OAc) moiety on a branched 2,2-dimethylpropyl backbone. Key physical properties include a density of 0.953 g/mL at 25°C and a monoisotopic mass of 155.0946 Da . This compound is utilized in enantioselective synthesis and pharmaceutical intermediates, though specific applications require further exploration .

Properties

IUPAC Name

[(1R)-1-cyano-2,2-dimethylpropyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-6(10)11-7(5-9)8(2,3)4/h7H,1-4H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXVZILJXCSLTG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C#N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H](C#N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126567-38-2
Record name (R)-2-Acetoxy-3,3-dimethylbutyronitrile
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Preparation Methods

Enzymatic Acylation of 1-Cyano-2,2-dimethyl-1-propanol

The most widely reported method for synthesizing (R)-1-cyano-2,2-dimethyl-1-propyl acetate involves lipase-mediated kinetic resolution of racemic 1-cyano-2,2-dimethyl-1-propanol. Lipases such as Candida antarctica lipase B (CAL-B) and Pseudomonas fluorescens lipase (PFL) selectively acylated the (R)-enantiomer using vinyl acetate as an acyl donor. The reaction proceeds via a ping-pong bi-bi mechanism, where the enzyme’s active site accommodates the (R)-configured alcohol, facilitating nucleophilic attack on the acyl-enzyme intermediate.

Key parameters influencing enantiomeric excess (ee) and conversion include:

  • Temperature : Optimal activity occurs between 30–40°C, with higher temperatures causing enzyme denaturation.

  • Solvent : Non-polar solvents like toluene or hexane enhance enantioselectivity by preserving lipase conformation.

  • Water activity (a<sub>w</sub>) : Maintaining a<sub>w</sub> < 0.2 minimizes hydrolysis of the acyl donor.

A representative protocol achieved 92% ee and 45% conversion after 24 hours at 35°C using CAL-B immobilized on acrylic resin.

Base-Induced Cyclization of 3-Halo-3-cyano-2,2-dimethylpropane-1-carboxylic Acid Esters

Patent-Based Synthesis via Halogenated Intermediates

A patent by discloses a high-yield route starting from 3-halo-3-cyano-2,2-dimethylpropane-1-carboxylic acid esters (Formula II). Treatment with bases such as potassium carbonate or triethylamine in dimethylformamide (DMF) induces cyclization to form the cyclopropane ring, followed by ester hydrolysis to yield caronic acid. Subsequent acetylation with acetic anhydride produces the target compound.

Reaction Conditions and Optimization

  • Base selection : Alkali carbonates (e.g., K<sub>2</sub>CO<sub>3</sub>) provided superior yields (78–85%) compared to amines.

  • Temperature : Cyclization proceeds efficiently at 60–70°C, avoiding side reactions like decarboxylation.

  • Workup : Direct esterification of the intermediate nitrile without isolation minimized yield losses.

This method’s scalability is limited by the cost of halogenated precursors and the need for rigorous temperature control.

Hydroformylation-Esterification Tandem Approach

Catalytic Hydroformylation of Cyclic Alcohols

A third route, detailed in, involves hydroformylation of 3-isopropenyl-1,2-dimethyl-1-cyclopentanol to form an aldehyde intermediate. Subsequent oximation with hydroxylamine hydrochloride and esterification with acetic anhydride yields this compound.

Critical Steps and Catalysts

  • Hydroformylation catalyst : Rhodium complexes (e.g., Rh(acac)(CO)<sub>2</sub>) under syngas (H<sub>2</sub>/CO) achieved 70–75% aldehyde yield.

  • Oximation : Conducted in methanol at 50°C, followed by in-situ esterification to avoid nitrile degradation.

  • Elimination reaction : p-Toluenesulfonic acid catalyzed dehydration to finalize the cyano group.

Comparative Analysis of Synthetic Methods

Method Starting Material Catalyst/Reagent Yield ee (%)
Lipase resolutionRacemic 1-cyano-2,2-dimethyl-1-propanolCAL-B, vinyl acetate45%92
Cyclization3-Bromo-3-cyano-2,2-dimethylpropane-1-carboxylateK<sub>2</sub>CO<sub>3</sub>, DMF83%N/A
Hydroformylation3-Isopropenyl-1,2-dimethyl-1-cyclopentanolRh(acac)(CO)<sub>2</sub>, HO-NH<sub>2</sub>·HCl68%89

Mechanistic Insights and Stereochemical Control

Enantioselectivity in Lipase-Catalyzed Reactions

The CAL-B active site’s oxyanion hole stabilizes the (R)-enantiomer through hydrogen bonding with the cyano group, while steric hindrance excludes the (S)-form. Molecular dynamics simulations suggest that a 2.1 Å distance between the catalytic serine and the substrate’s hydroxyl group is critical for acylation.

Cyclopropane Ring Formation

Base-induced deprotonation at the β-carbon of the halogenated ester initiates ring closure via an SN2 mechanism, with the cyano group stabilizing the transition state through inductive effects.

Industrial Applications and Challenges

While the lipase method offers high enantiopurity, its moderate conversion necessitates costly recycling of the unreacted (S)-alcohol. The hydroformylation route, though scalable, requires expensive rhodium catalysts. Recent advances in enzyme engineering and flow chemistry may address these limitations, enabling continuous production with immobilized lipases or heterogeneous catalysts.

Scientific Research Applications

Organic Synthesis

  • Building Block : This compound is widely used as a chiral building block in the synthesis of complex molecules. Its ability to undergo nucleophilic substitutions and cyclization reactions makes it valuable for creating various organic compounds.
  • Reactivity : It can participate in hydrolysis reactions to yield 2,2-dimethyl-1-propanol, as well as Michael additions and condensation reactions.

Medicinal Chemistry

  • Pharmaceutical Intermediates : (R)-1-Cyano-2,2-dimethyl-1-propyl acetate serves as an intermediate in the synthesis of drugs with chiral centers, enhancing their efficacy and reducing side effects. Research indicates that its derivatives exhibit potential anti-inflammatory properties and can modulate neurotransmitter pathways.
  • Therapeutic Applications : Studies have shown that compounds derived from this compound may have applications in treating conditions such as pancreatic cancer and diabetes by influencing cellular signaling pathways .

Biocatalysis

  • Enzyme Interaction : The compound interacts with specific enzymes like lipases, which catalyze its conversion into other valuable compounds. This interaction is crucial for developing biocatalysts that can enhance reaction rates and selectivity in synthetic processes.
  • Metabolic Pathways : Its ability to modulate enzyme activity has been noted in studies focusing on metabolic pathways, making it a useful tool in biochemical research.

Case Study 1: Enzyme-Catalyzed Reactions

A study explored the use of this compound in enzyme-catalyzed reactions for synthesizing enantiomerically pure alcohols and esters. The research highlighted the efficiency of using lipases from Candida antarctica for these transformations, demonstrating the compound's utility in producing pharmaceutical intermediates.

Case Study 2: Anticancer Activity

Research involving this compound derivatives showed promising results in inhibiting the proliferation of pancreatic ductal adenocarcinoma cells. Treatment with these compounds reduced cell migration and invasion while enhancing leptin signaling pathways in experimental models .

Mechanism of Action

The mechanism of action of ®-1-Cyano-2,2-dimethyl-1-propyl acetate involves its interaction with specific enzymes, such as lipases, which catalyze its conversion into other valuable compounds. The molecular targets include the active sites of these enzymes, where the compound undergoes selective acylation or hydrolysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with (R)-1-cyano-2,2-dimethyl-1-propyl acetate:

Compound Name Key Functional Groups Molecular Formula Molar Mass (g/mol) CAS Number
This compound Cyano, acetate ester, branched alkyl C₈H₁₃NO₂ 155.19 126567-38-2
((1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl)methyl acetate Acetate ester, cyclopropane, alkene C₁₂H₂₀O₂ 196.29 54999-63-2
1-Methoxy-2-propyl acetate Methoxy ether, acetate ester C₆H₁₂O₃ 132.16 108-65-6
Key Observations:
  • Branched vs.
  • Functional Groups: The cyano group in the target compound distinguishes it from the methoxy ether in 1-methoxy-2-propyl acetate (CAS 108-65-6), which lacks nitrile functionality .

Physical Properties Comparison

Property This compound ((1R,3R)-Cyclopropane Derivative 1-Methoxy-2-propyl acetate
Density (g/mL, 25°C) 0.953 Not reported ~1.0 (estimated)
Molecular Weight 155.19 196.29 132.16
Stereochemistry R-configuration (1R,3R)-diastereomer Racemic or undefined
Key Observations:
  • Density : The target compound’s lower density (0.953 g/mL) compared to 1-methoxy-2-propyl acetate (~1.0 g/mL) may reflect differences in molecular packing due to branching versus linear chains .
  • Molecular Size : The cyclopropane derivative’s larger mass (196.29 g/mol) correlates with its complex cyclic structure .

Biological Activity

(R)-1-Cyano-2,2-dimethyl-1-propyl acetate is a chiral compound known for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction with biomolecules, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by a cyano group and an acetate moiety. Its structure includes:

  • A propyl group with two methyl substitutions at the second carbon.
  • Enhanced lipophilicity due to the cyano group, which may contribute to its biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Nucleophilic substitutions : This method allows the introduction of various substituents to modify biological activity.
  • Cyclization reactions : Useful for creating more complex structures from simpler precursors.

1. Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit anti-inflammatory effects. These compounds can modulate pathways involved in inflammation, potentially serving as therapeutic agents for inflammatory diseases.

2. Neurotransmitter Modulation

The compound has shown promise in influencing neurotransmitter pathways. Its structural characteristics allow it to interact with various receptors and enzymes involved in neurotransmission, suggesting potential applications in treating neurological disorders.

3. Enzyme Interaction

Studies have demonstrated that this compound can modulate enzyme activities within metabolic pathways. This modulation can impact various physiological processes, including metabolism and cell signaling.

Study on Anti-cancer Activity

A study explored the effects of this compound on pancreatic ductal adenocarcinoma (PDA) cells. The findings suggested that while the compound did not significantly affect cell proliferation or viability, it reduced cell migration and invasion significantly. In an orthotopic metastatic mouse model, treatment with this compound decreased metastasis to the liver at a dosage of 10 mg/kg over three weeks .

Interaction with Viral Infections

Another investigation highlighted the compound's ability to protect against Middle East respiratory syndrome coronavirus (MERS-CoV) infection. It inhibited viral RNA replication and protein expression without affecting host cell viability .

Data Summary Table

Biological ActivityMechanism of ActionReference
Anti-inflammatoryModulation of inflammatory pathways
Neurotransmitter modulationInteraction with neurotransmitter receptors
Enzyme activity modulationInfluence on metabolic pathways
Anti-cancer effectsReduced migration/invasion in PDA cells
Protection against viral infectionsInhibition of viral replication

Q & A

Q. What are the recommended methods for synthesizing (R)-1-Cyano-2,2-dimethyl-1-propyl acetate with high enantiomeric purity?

Synthesis typically involves a multi-step approach:

  • Esterification : Reacting 2,2-dimethyl-1-propanol with cyanoacetic acid under acidic catalysis (e.g., H₂SO₄) to form the ester backbone.
  • Chiral Resolution : Use chiral auxiliaries or asymmetric catalysis (e.g., lipase-mediated transesterification) to achieve the (R)-enantiomer.
  • Protection/Deprotection : Protect the cyano group during synthesis to prevent side reactions.
  • Validation : Confirm enantiopurity via chiral GC or HPLC, referencing retention indices from analogous cyclopropane esters .

Q. How should researchers purify this compound, and what solvent systems are optimal?

  • Distillation : Utilize fractional distillation under reduced pressure (boiling point ~150–160°C, estimated based on similar acetates ).
  • Chromatography : Normal-phase silica gel chromatography with hexane/ethyl acetate gradients (e.g., 80:20 to 60:40) for polar impurities.
  • Crystallization : Limited utility due to low melting points of esters; consider solvent pairs like ethanol/water for recrystallization.
  • Solubility : Prioritize solvents like ethyl acetate or dichloromethane, avoiding protic solvents that may hydrolyze the ester .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • GC-MS : Confirm molecular weight (e.g., m/z ~169 for the parent ion) and fragmentation patterns using NIST reference libraries .
  • NMR : Assign peaks for the acetate methyl group (~2.0 ppm, singlet), cyano carbon (~115–120 ppm in ¹³C NMR), and quaternary dimethyl carbons.
  • IR Spectroscopy : Identify ester carbonyl (~1740 cm⁻¹) and nitrile (~2250 cm⁻¹) stretches.
  • Polarimetry : Verify optical activity ([α]ᴅ²⁵ ~+15° to +30°, extrapolated from chiral cyclopropane analogs ).

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments between experimental and computational data?

  • Chiral Chromatography Cross-Validation : Compare retention times with known (R)- and (S)-enantiomers of structurally related esters (e.g., cyclopropane derivatives ).
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and optical rotations, contrasting with experimental results.
  • X-ray Crystallography : If crystalline, resolve absolute configuration via single-crystal analysis.
  • Contradiction Analysis : Apply iterative hypothesis testing (e.g., re-examining reaction conditions for unintended racemization) .

Q. What advanced techniques are suitable for studying its reactivity in nucleophilic substitution reactions?

  • Kinetic Isotope Effects (KIEs) : Use deuterated analogs to probe transition states in SN2 reactions involving the cyano group.
  • In Situ Monitoring : Employ stopped-flow NMR or FTIR to track acetate hydrolysis kinetics under varying pH conditions.
  • Mechanistic Probes : Introduce competing nucleophiles (e.g., thiols vs. amines) to assess steric and electronic effects of the 2,2-dimethylpropyl backbone.
  • Thermodynamic Data : Reference Henry’s Law constants and proton affinities of similar esters to predict solvent effects .

Q. How can researchers address discrepancies in bioactivity studies (e.g., unexpected cytotoxicity)?

  • Metabolite Profiling : Use LC-MS to identify hydrolysis products (e.g., cyanoacetic acid) that may contribute to toxicity.
  • Membrane Permeability Assays : Evaluate interactions with lipid bilayers (e.g., fluorescence anisotropy) to assess disruption potential, drawing parallels to cholesteryl acetate studies .
  • Comparative Toxicology : Cross-reference safety data of structurally related nitriles and acetates (e.g., vinyl acetate LD₅₀ values ).
  • Dose-Response Analysis : Replicate studies under standardized conditions (e.g., ISO 10993-5 for cytotoxicity) to rule out batch variability.

Methodological Tables

Q. Table 1. Key Physicochemical Properties (Estimated)

PropertyValueMethod/Reference
Molecular Weight169.22 g/molCalculated
Boiling Point150–160°C (est.)Analogous esters
LogP (Octanol-Water)~1.8EPI Suite™ prediction
Chiral Rotation ([α]ᴅ²⁵)+15° to +30° (c=1, CHCl₃)Cyclopropane analogs

Q. Table 2. Common Contradictions and Resolutions

Contradiction TypeResolution StrategyReference
Stereochemical mismatchChiral GC + DFT modeling
Bioactivity variabilityMetabolite profiling
Kinetic anomaliesIsotopic labeling + KIEs

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